(1,4-Benzodioxin-2-yl)acetic acid

Catalog No.
S15781616
CAS No.
942631-78-9
M.F
C10H8O4
M. Wt
192.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1,4-Benzodioxin-2-yl)acetic acid

CAS Number

942631-78-9

Product Name

(1,4-Benzodioxin-2-yl)acetic acid

IUPAC Name

2-(1,4-benzodioxin-3-yl)acetic acid

Molecular Formula

C10H8O4

Molecular Weight

192.17 g/mol

InChI

InChI=1S/C10H8O4/c11-10(12)5-7-6-13-8-3-1-2-4-9(8)14-7/h1-4,6H,5H2,(H,11,12)

InChI Key

TWBYZJKGHFJGLC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)OC=C(O2)CC(=O)O

The reactivity of (1,4-Benzodioxin-2-yl)acetic acid can be attributed to the presence of both the carboxylic acid group and the dioxin ring. Key reactions include:

  • Esterification: The carboxylic acid can react with alcohols to form esters, which can be useful for modifying solubility and bioavailability.
  • Nucleophilic Substitution: The dioxin ring can undergo nucleophilic substitutions at various positions, allowing for the introduction of different functional groups.
  • Oxidation: The compound can be oxidized to form sulfoxides or sulfones, which may enhance biological activity or alter pharmacokinetics .

Research indicates that (1,4-Benzodioxin-2-yl)acetic acid and its derivatives exhibit significant biological activities. Notable effects include:

  • Anti-inflammatory Activity: Compounds derived from the benzodioxane scaffold have shown promise in reducing inflammation, making them candidates for treating inflammatory diseases .
  • Anticancer Properties: Studies have demonstrated that certain derivatives possess cytotoxic effects against various cancer cell lines, suggesting a potential role in cancer therapy .
  • Cholinesterase Inhibition: Some derivatives have been explored for their ability to inhibit cholinesterase enzymes, indicating potential applications in neurodegenerative diseases like Alzheimer's disease .

The synthesis of (1,4-Benzodioxin-2-yl)acetic acid typically involves several steps:

  • Starting Material: Often begins with gallic acid or similar phenolic compounds.
  • Formation of Benzodioxane Ring: The reaction of gallic acid with 1,2-dibromoethane in the presence of a base (e.g., potassium carbonate) leads to the formation of the benzodioxane structure.
  • Carboxylic Acid Introduction: The acetic acid group can be introduced through various methods, including direct functionalization or through intermediate compounds that are subsequently hydrolyzed to yield the final product .

(1,4-Benzodioxin-2-yl)acetic acid has potential applications in various fields:

  • Pharmaceuticals: Its derivatives are being investigated as anti-inflammatory and anticancer agents.
  • Agricultural Chemicals: Certain compounds may serve as herbicides or pesticides due to their biological activity against specific pests or pathogens.
  • Material Science: The unique properties of the benzodioxane scaffold may find applications in developing new materials with specialized functions.

Interaction studies involving (1,4-Benzodioxin-2-yl)acetic acid focus on its binding affinity and activity against biological targets such as enzymes and receptors. For instance:

  • Receptor Binding Studies: Research has shown that certain derivatives exhibit selective binding to nicotinic acetylcholine receptors, which could lead to developments in treatments for neurological disorders .
  • Enzyme Inhibition Studies: The compound's ability to inhibit cholinesterases has been explored as a mechanism for potential therapeutic effects in Alzheimer's disease .

(1,4-Benzodioxin-2-yl)acetic acid shares structural similarities with other compounds but exhibits unique properties due to its specific functional groups. Here are some similar compounds:

Compound NameStructure TypeUnique Features
1,4-BenzodioxaneDioxane derivativeExhibits versatile reactivity; used in drug design.
1,3-BenzodioxoleDioxole derivativeDifferent ring structure; less biological activity compared to benzodioxanes.
2-Acetamido-(1,4-benzodioxan)-6-carboxylic acidAmide derivativeEnhanced solubility; potential for increased bioactivity.
1,4-BenzoquinoneQuinone derivativeReactive electrophile; used in synthesis but less stable than benzodioxanes.

The uniqueness of (1,4-Benzodioxin-2-yl)acetic acid lies in its specific combination of the benzodioxane structure with an acetic acid group, which enhances its biological activity and versatility as a pharmaceutical agent.

XLogP3

1.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

192.04225873 g/mol

Monoisotopic Mass

192.04225873 g/mol

Heavy Atom Count

14

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